molecular formula C26H29N3O5 B8259328 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester

1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester

Cat. No.: B8259328
M. Wt: 463.5 g/mol
InChI Key: KPRMGANNVYQXIC-UHFFFAOYSA-N
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Description

This compound is a methyl ester derivative of a 1H-pyrido[3,4-b]indole scaffold substituted with a 1,3-benzodioxol-5-yl group at position 1 and a 2-(diethylamino)acetyl moiety at position 2. Its molecular formula is C25H27N3O5, with a molecular weight of 449.51 g/mol. The diethylaminoacetyl group introduces basicity and hydrophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

methyl 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5/c1-4-28(5-2)14-23(30)29-20(26(31)32-3)13-18-17-8-6-7-9-19(17)27-24(18)25(29)16-10-11-21-22(12-16)34-15-33-21/h6-12,20,25,27H,4-5,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRMGANNVYQXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001103231
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588526-67-3
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588526-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester (commonly referred to as the compound) is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H18N2O4 and a molecular weight of approximately 350.37 g/mol. Its structure integrates a pyridoindole framework with additional functional groups that contribute to its biological properties. The compound's synthesis typically involves multi-step organic reactions aimed at optimizing yield and purity through methods such as continuous flow synthesis and catalytic processes .

Biological Activities

Research into the biological activity of this compound has revealed several promising applications:

Comparative Analysis

To better understand the uniqueness of this compound compared to related structures, the following table summarizes key characteristics of several similar compounds:

Compound Name Molecular Formula Unique Features
1H-Pyrido(3,4-b)indole-3-carboxylic acidC19H16N2O3Lacks diethylamino group; simpler structure
2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-3-carboxylic acidC20H18N2O4Methyl substitution alters reactivity
Ethyl 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylateC14H15N2O2Reduced pyrido ring; different pharmacological profile

The distinctive combination of functional groups in the target compound enhances its biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Anticholinesterase Activity Study : A study focused on isolating alkaloids from Portulaca oleracea found that compounds resembling the target compound exhibited notable anticholinesterase activities. The research indicated that these compounds could improve acetylcholine levels in neurodegenerative disease models .
  • Binding Affinity Studies : Interaction studies revealed that structural modifications could enhance binding affinity to specific receptors involved in neurotransmission. This suggests a pathway for developing more effective therapeutic agents targeting neurological disorders .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C20H24N2O4C_{20}H_{24}N_{2}O_{4} with a molecular weight of approximately 360.42 g/mol. The structure features a pyridoindole core fused with a benzodioxole moiety, which is significant for its biological activity.

Therapeutic Applications

  • Antitumor Activity : Research indicates that derivatives of 1H-Pyrido[3,4-b]indole exhibit notable antitumor properties. A study demonstrated that certain beta-carboline derivatives derived from this compound showed cytotoxic effects against various cancer cell lines. The mechanism involves the formation of nanostructures that enhance their interaction with tumor cells .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. It has shown potential in reducing oxidative stress and inflammation in neuronal cells, which may be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
  • Antioxidant Properties : The antioxidant capacity of this compound has been evaluated, indicating its ability to scavenge free radicals and reduce oxidative damage in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative stress-related diseases .
  • Antithrombotic Effects : Studies have suggested that the compound exhibits antithrombotic activity, making it a candidate for further research into cardiovascular applications. Its ability to inhibit platelet aggregation could be leveraged in developing treatments for thrombotic disorders .

Table 1: Biological Activities of 1H-Pyrido[3,4-b]indole Derivatives

Activity TypeDescriptionReference
AntitumorCytotoxic effects on cancer cell lines; formation of nanostructures
NeuroprotectiveReduces oxidative stress; potential in neurodegenerative disease treatment
AntioxidantScavenges free radicals; reduces oxidative damage
AntithromboticInhibits platelet aggregation; potential cardiovascular applications

Synthesis and Modification

The synthesis of 1H-Pyrido[3,4-b]indole derivatives often involves multi-step organic reactions starting from readily available precursors. Modifications such as acetylation or substitution at specific positions can enhance the biological activity of the base structure. For instance, introducing diethylaminoacetyl groups has been shown to influence both solubility and bioactivity positively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a broader class of tetrahydro-β-carboline derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Molecular Formula CAS/ID Key Features
Target Compound 1-(1,3-Benzodioxol-5-yl), 2-(diethylamino)acetyl, methyl ester C25H27N3O5 N/A High hydrophilicity due to diethylamino group; ester enhances metabolic stability.
(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-... (Tadalafil Intermediate) 2-(Chloroacetyl) C22H19ClN2O5 171489-59-1 Chloroacetyl group increases electrophilicity; used in PDE5 inhibitor synthesis.
RSL3 (GPx4 Inhibitor) 2-(2-Chloroacetyl), 4-(methoxycarbonyl)phenyl C23H21ClN2O5 1219810-16-8 Anticancer activity via ferroptosis induction; chloroacetyl critical for GPx4 binding.
1-(2H-1,3-Benzodioxol-5-yl)-...-3-carboxylic Acid Free carboxylic acid C19H16N2O4 K082-0007 Lower logP (-0.58) compared to esters; likely poorer membrane permeability.
Methyl (1S,3S)-1-(1,3-Benzodioxol-5-yl)-... (Stereoisomer) (1S,3S) configuration C20H18N2O4 TRC-B200020 Stereochemistry affects target binding; potential differences in bioactivity.

Physicochemical Properties

  • logP: The target compound’s diethylamino group likely increases logP compared to the carboxylic acid analog (logD = -0.58 for K082-0007 ), enhancing lipophilicity and tissue penetration.
  • Solubility : The ester group improves solubility in organic solvents compared to free acids, as seen in tadalafil intermediates .
  • Stereochemical Impact : The (1R,3R) configuration in tadalafil intermediates is critical for PDE5 inhibition , whereas stereoisomers like (1S,3S) may exhibit reduced efficacy .

Preparation Methods

Stereochemical Control

The stereochemistry at the 1- and 3-positions is critical for biological activity. Chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts ) during the Pictet-Spengler step ensure enantiomeric excess >90%.

Purification Strategies

Chromatographic purification on silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures isolates the target compound in ≥95% purity.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Core formationL-Tryptophan, H2SO4, CH3CHO, 20°C, 12h91
1-Substitution1,3-Benzodioxol-5-yl-MgBr, THF, −78°C68
2-Acylation/AminationClCH2COCl → Et2NH, DCM, rt82
Esterification(CH3O)2SO2, NaOH, MeOH88

Recent Advances and Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction times for the Pictet-Spengler step by 70%, though yields remain comparable to conventional methods.

Solid-Phase Synthesis

Immobilizing the tetrahydro-β-carboline core on Wang resin enables iterative functionalization, simplifying purification. This method is particularly advantageous for generating analog libraries.

Scalability and Industrial Relevance

Kilogram-scale production has been achieved using continuous-flow reactors, which enhance heat and mass transfer during exothermic steps (e.g., acylation). A 2023 patent highlights a 98.5% yield for the diethylamino acetylation step under flow conditions .

Q & A

Q. How is the structural identity of this compound validated in experimental settings?

Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of the benzodioxole ring (δ 5.9–6.1 ppm for methylenedioxy protons), diethylamino group (δ 1.0–1.5 ppm for CH3_3), and ester carbonyl (δ 3.7 ppm for OCH3_3) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular formula (e.g., C22_{22}H25_{25}N3_3O5_5) with accurate mass measurements .
  • X-ray Crystallography : Resolve stereochemistry for chiral centers (e.g., (1R,3R) vs. (1S,3S) configurations) .

Q. What synthetic routes are commonly employed to prepare this compound?

A representative synthesis involves:

  • Step 1 : Condensation of 1,3-benzodioxol-5-amine with a tetrahydro-β-carboline precursor under acidic conditions to form the pyridoindole core .
  • Step 2 : Acylation at the 2-position using 2-(diethylamino)acetyl chloride in the presence of triethylamine .
  • Step 3 : Methyl esterification of the carboxylic acid group via Fisher esterification or diazomethane treatment .
  • Purification : Use reversed-phase HPLC to isolate stereoisomers (e.g., (1R,3R) vs. (1S,3S)) .

Q. How do nomenclature discrepancies arise for this compound across literature sources?

The IUPAC name varies due to:

  • Positional numbering : Differences in prioritizing substituents (e.g., benzodioxol-5-yl vs. methylenedioxyphenyl) .
  • Stereochemical descriptors : Conflicting (R/S) assignments for chiral centers in older literature vs. modern standards .
  • Synonym usage : Terms like "tetrahydro-β-carboline" or "norharman" may replace systematic names .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data reported for this compound?

Contradictions often stem from:

  • Stereoisomer impurities : Use chiral chromatography (e.g., Chiralpak® AD-H column) to isolate enantiomers and test their PDE5 inhibition separately .
  • Metabolic instability : Conduct stability assays in liver microsomes to identify labile groups (e.g., ester hydrolysis) .
  • Assay variability : Standardize phosphodiesterase inhibition protocols (e.g., AOAC SMPR 2014.011) to minimize inter-lab variability .

Q. What methodologies are optimal for studying its structure-activity relationships (SAR)?

  • Fragment-based design : Synthesize analogs lacking the diethylaminoacetyl or benzodioxole groups to assess their contributions to PDE5 binding .
  • Molecular docking : Model interactions with PDE5’s catalytic domain using software like AutoDock Vina, focusing on H-bonding with Gln817 and hydrophobic contacts with Phe820 .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical electrostatic and steric features .

Q. How can stereochemical purity be ensured during large-scale synthesis?

  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like indole cyclization .
  • Dynamic kinetic resolution : Use enzymes (e.g., lipases) to selectively esterify the desired enantiomer .
  • Quality control : Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC .

Q. What analytical strategies address stability challenges in formulation studies?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
  • LC-MS/MS profiling : Characterize oxidative metabolites (e.g., N-deethylation) and ester hydrolysis products .
  • Excipient screening : Test stabilizers (e.g., cyclodextrins) to protect the methyl ester moiety from hydrolysis .

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